molecular formula C17H13ClN2O2 B2631799 N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-19-8

N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2631799
CAS RN: 852369-19-8
M. Wt: 312.75
InChI Key: ZBJLIFQVJOGSEQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as CAY10650, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CAY10650 is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Chlorophenols and Their Environmental Impact

Chlorophenols (CPs) are a group of chemicals that include chlorinated derivatives of phenols, and they are known for their environmental persistence and toxicity. Research into CPs, such as 2-chlorophenol, has highlighted their widespread presence in the environment due to agricultural and industrial activities. These compounds accumulate in various ecosystems, leading to acute and chronic toxic effects on aquatic organisms. CPs have been studied for their mechanisms of toxicity, including oxidative stress, immune system disruption, endocrine function impairment, and potential to induce apoptosis or cancer in aquatic species (Ge et al., 2017).

Organochlorine Compounds and Environmental Assessment

The environmental impact of organochlorine compounds, including chlorophenols, has been extensively reviewed. These compounds exhibit moderate to high toxicity to both mammalian and aquatic life, depending on exposure levels and environmental conditions. Their persistence can vary significantly, influenced by factors such as the presence of adapted microflora capable of degrading these compounds. The organoleptic effects of chlorophenols, characterized by their impact on taste and odor in water sources, are notable (Krijgsheld & Gen, 1986).

Synthetic Pathways and Drug Development

Research into synthetic methodologies for developing pharmaceuticals, such as (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, demonstrates the importance of chemical synthesis in drug development. The review of synthetic methods for (S)-clopidogrel highlights the evolution of synthetic strategies to meet demand and improve efficiency in pharmaceutical production (Saeed et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-10-15(11-6-2-4-8-13(11)19-10)16(21)17(22)20-14-9-5-3-7-12(14)18/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJLIFQVJOGSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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